molecular formula C21H18O11 B1667713 Baicalin CAS No. 21967-41-9

Baicalin

Cat. No. B1667713
CAS RN: 21967-41-9
M. Wt: 446.4 g/mol
InChI Key: IKIIZLYTISPENI-ZFORQUDYSA-N
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Description

Baicalin is a significant active flavone that was isolated from Scutellaria baicalensis radix . It is the glucuronide of baicalein . Baicalin is found in several species in the genus Scutellaria, including Scutellaria baicalensis . It is also present in the bark isolate of the Oroxylum indicum tree . Baicalin is one of the chemical ingredients of at least two herbal supplements: Shuanghuanglian and Sho-Saiko-To .


Synthesis Analysis

Baicalin is found mainly in the genus Scutellaria (Lamiaceae) that are grown in Asian countries including China, Russia, Mongolia, Japan, Korea, and Siberia . It is also found in Oroxylum indicum which is grown in India, Sri Lanka, Bangladesh, Pakistan, Nepal, Bhutan, Cambodia, Malaysia, Indonesia, Vietnam, Thailand, China .


Molecular Structure Analysis

Baicalin has a distinct pharmacokinetic profile including gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and complicated metabolism . The in vivo disposition of baicalin is affected by combinations of other herbs and baicalin can interact with other co-administered drugs due to competition between metabolic enzymes and protein binding .


Chemical Reactions Analysis

Baicalin displays a distinct pharmacokinetic profile including gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and multiple metabolism pathways . Co-administration of baicalin with other herbs/drugs may affect its in vivo properties and some pathological conditions can also alter its pharmacokinetics .


Physical And Chemical Properties Analysis

Baicalin has a chemical formula of C21H18O11 and a molar mass of 446.364 g·mol −1 . Its melting point ranges from 202 to 205 °C (396 to 401 °F; 475 to 478 K) .

Safety And Hazards

Baicalin is generally safe but there are potential risks associated with taking this supplement. These include an increased risk of bleeding, liver damage, and allergic reactions . Additionally, it may interact with certain medications, such as blood thinners, and can cause side effects such as nausea, dizziness, and headaches .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIZLYTISPENI-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346569
Record name Baicalin
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Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baicalin

CAS RN

21967-41-9, 206752-33-2
Record name Baicalin
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Record name Baicalin
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Record name Baicalin
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Record name β-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
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Record name Baicalin
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Record name BAICALIN
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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